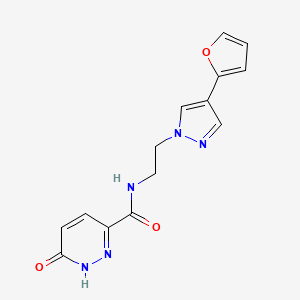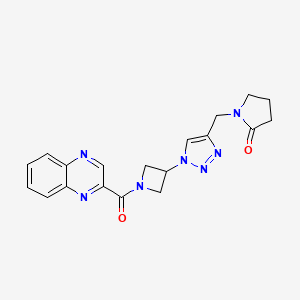![molecular formula C30H21NO7S B2929447 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate CAS No. 448199-70-0](/img/structure/B2929447.png)
4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate is a complex organic compound that features a naphthalene core substituted with a phenyl carbonate group and a benzenesulfonamide moiety
Aplicaciones Científicas De Investigación
4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of other complex organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate typically involves multiple steps:
Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.
Naphthalene Derivative Preparation: The naphthalene core is functionalized with suitable substituents to prepare the naphthalene derivative.
Coupling Reaction: The final step involves coupling the benzenesulfonamide intermediate with the naphthalene derivative using a carbonate source, such as phenyl chloroformate, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
Mecanismo De Acción
The mechanism of action of 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]naphthalen-1-yl phenyl carbonate
- N-allyl-4-methylbenzenesulfonamide
Comparison
Compared to similar compounds, 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate is unique due to its specific substitution pattern and the presence of both a naphthalene core and a benzenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[4-[benzenesulfonyl(phenoxycarbonyl)amino]naphthalen-1-yl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO7S/c32-29(36-22-12-4-1-5-13-22)31(39(34,35)24-16-8-3-9-17-24)27-20-21-28(26-19-11-10-18-25(26)27)38-30(33)37-23-14-6-2-7-15-23/h1-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOPOBXLDBIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2929364.png)
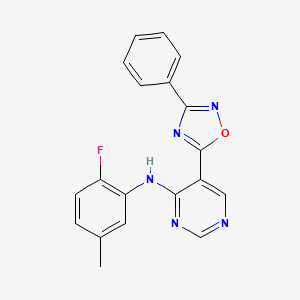
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)
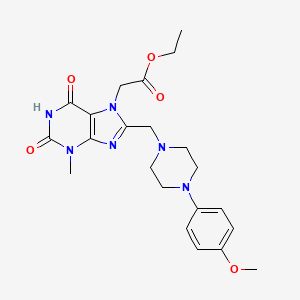
![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)
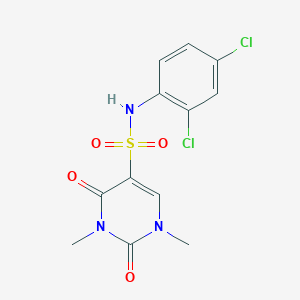
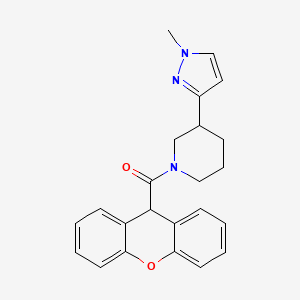
![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)
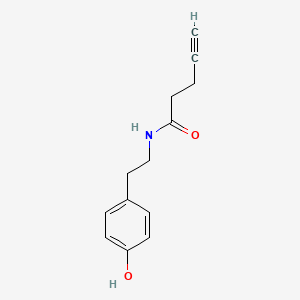

![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2929384.png)
